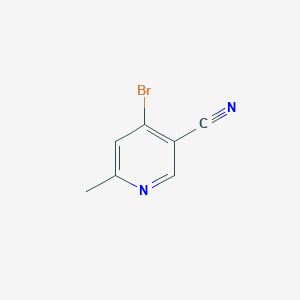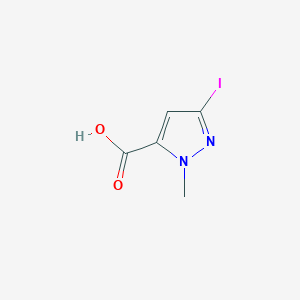![molecular formula C10H15ClN2O B1382863 (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride CAS No. 1414960-59-0](/img/structure/B1382863.png)
(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride
Descripción general
Descripción
“(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride” is a complex organic compound. It contains an amine group (-NH2), an acetamide group (CH3CONH2), and a phenyl group (C6H5). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amine group, the acetamide group, and the attachment of these groups to the phenyl ring . The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amine and acetamide groups could potentially result in interesting structural features, such as the ability to form hydrogen bonds .Chemical Reactions Analysis
Amines, such as the one present in this compound, are known to undergo a variety of chemical reactions, including reactions with acids to form salts . The acetamide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine and acetamide groups could affect its solubility, acidity/basicity, and reactivity .Aplicaciones Científicas De Investigación
Metabolic Analysis of Chloroacetamide Herbicides
Acetochlor, alachlor, butachlor, and metolachlor, categorized as chloroacetamide herbicides, undergo complex metabolic activation pathways leading to carcinogenic products in rats. Human and rat liver microsomes metabolize these compounds at different rates, involving intermediates like CDEPA and CMEPA, which further metabolize into diethylaniline (DEA) and methyl-6-ethylaniline (MEA). These metabolites undergo para-hydroxylation and oxidation, forming carcinogenic dialkylbenzoquinone imines. Cytochrome P450 isoforms, CYP3A4 and CYP2B6, play a crucial role in human metabolism of these herbicides (Coleman et al., 2000).
Synthesis and Characterization of Analogs
Synthesis and Anticancer Analysis
The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and characterized, showing a crystalline structure conducive to intermolecular hydrogen bonding. It's anticipated to possess anticancer properties through VEGFr receptor targeting, as indicated by in silico modeling studies (Sharma et al., 2018).
Receptor for Acid Binding
N-[2-(4-methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide serves as a receptor for acid binding. Its hydrates and co-crystals with specific acids were synthesized and structurally analyzed. The receptor's interaction with acids quenches its fluorescence, showcasing its potential in fluorescence-based sensing applications (Karmakar & Baruah, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[(1S)-1-aminoethyl]phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7(11)9-3-5-10(6-4-9)12-8(2)13;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMAKPYPZQWWSK-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)NC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)




![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1382791.png)






![decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride](/img/structure/B1382801.png)

